molecular formula C14H11BrN2 B3233192 1-Benzyl-7-bromo-1H-indazole CAS No. 1351668-27-3

1-Benzyl-7-bromo-1H-indazole

Cat. No.: B3233192
CAS No.: 1351668-27-3
M. Wt: 287.15 g/mol
InChI Key: BDJAMAXDMNFQJV-UHFFFAOYSA-N
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Description

1-Benzyl-7-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 7th position and a benzyl group at the 1st position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-bromo-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of 2-bromo-1-(2-nitrophenyl)ethanone with hydrazine hydrate, followed by reduction and benzylation. The reaction conditions typically involve:

    Cyclization: Heating 2-bromo-1-(2-nitrophenyl)ethanone with hydrazine hydrate in ethanol.

    Reduction: Using a reducing agent like iron powder in acetic acid.

    Benzylation: Reacting the resulting compound with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-bromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine.

Common Reagents and Conditions:

    Substitution: Using nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Employing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: 1-Benzyl-7-amin-1H-indazole, 1-Benzyl-7-thio-1H-indazole.

    Oxidation Products: this compound N-oxide.

    Reduction Products: 1-Benzyl-7-amino-1H-indazole.

Scientific Research Applications

1-Benzyl-7-bromo-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-bromo-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    1-Benzyl-1H-indazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Bromo-1H-indazole: Lacks the benzyl group, affecting its biological activity and solubility.

    1-Benzyl-5-bromo-1H-indazole: The bromine atom is at a different position, altering its reactivity and biological properties.

Uniqueness: 1-Benzyl-7-bromo-1H-indazole is unique due to the specific positioning of the bromine and benzyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-7-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJAMAXDMNFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283520
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351668-27-3
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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